1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene
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Overview
Description
1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a methoxyethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The typical synthetic route includes:
Bromination of Benzene: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
Etherification: The bromobenzene is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydroxide to form 1-bromo-3-(2-methoxyethoxy)benzene.
Further Bromination: The final step involves the bromination of 1-bromo-3-(2-methoxyethoxy)benzene to introduce the second bromine atom, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in hydrocarbons.
Scientific Research Applications
1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of sigma complexes with nucleophiles. This interaction leads to the substitution of the bromine atoms with other functional groups, thereby modifying the chemical structure of the compound .
Comparison with Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-3-(2-methoxyethoxy)benzene
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
Comparison: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is unique due to the presence of two bromine atoms and a methoxyethoxy group attached to the benzene ring. This structural feature imparts distinct reactivity and chemical properties compared to similar compounds. For instance, 1-Bromo-2-(2-methoxyethoxy)ethane lacks the aromatic benzene ring, while 1-Bromo-3-(2-methoxyethoxy)benzene has only one bromine atom .
Biological Activity
1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is a brominated aromatic compound that has garnered interest in the fields of organic chemistry and medicinal research. Its unique structure, featuring two bromine atoms and a methoxyethoxy group, allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14Br2O2, with a molecular weight of approximately 360.05 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms serve as electrophiles, facilitating interactions with nucleophiles in biological systems. This reactivity can modulate enzyme activity and potentially influence various signaling pathways.
Potential Biological Activities
Research indicates that compounds with similar structures may exhibit:
- Anti-inflammatory properties : Similar brominated compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer activity : Some studies suggest that brominated compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of brominated compounds similar to this compound found that these compounds could significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharides (LPS). The mechanism involved the suppression of nuclear factor kappa B (NF-κB) activation, leading to decreased expression of inflammatory mediators such as COX-2 and TNF-α .
Case Study: Anticancer Activity
Another study explored the anticancer potential of halogenated aromatic compounds, revealing that brominated derivatives could effectively inhibit the growth of various cancer cell lines. The proposed mechanism involves the induction of oxidative stress and subsequent apoptosis through mitochondrial pathways. Specific assays demonstrated that these compounds could reduce cell viability in a dose-dependent manner .
Properties
Molecular Formula |
C11H14Br2O2 |
---|---|
Molecular Weight |
338.04 g/mol |
IUPAC Name |
1-bromo-3-[2-bromo-1-(2-methoxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H14Br2O2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
InChI Key |
YWTKQRHOHNVVTF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(CBr)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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